5-Aminopentanenitrile

Description

BenchChem offers high-quality 5-Aminopentanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminopentanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

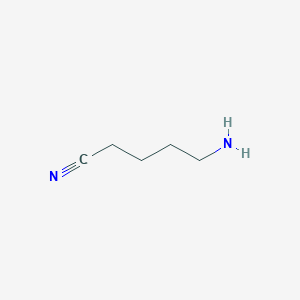

Structure

3D Structure

Properties

IUPAC Name |

5-aminopentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c6-4-2-1-3-5-7/h1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUPHRIAFLAURY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318984 | |

| Record name | 5-Aminopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6066-83-7 | |

| Record name | 5-Aminopentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6066-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminopentanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Aminopentanenitrile chemical structure and properties

The following technical guide details the chemical architecture, synthesis, and applications of 5-Aminopentanenitrile (5-APN), a critical C5 platform intermediate.

Technical Guide & Whitepaper

Executive Summary

5-Aminopentanenitrile (5-APN), also known as 5-aminovaleronitrile, represents a pivotal "C5" bifunctional building block in modern organic synthesis. Bridging the gap between commodity petrochemicals and high-value pharmaceutical intermediates, 5-APN serves as the direct precursor to Nylon 5 (polypentanamide) and a versatile linker in PROTAC (Proteolysis Targeting Chimera) drug discovery. This guide analyzes its molecular architecture, industrial and bio-based production pathways, and its emerging role in next-generation materials and therapeutics.

Chemical Identity & Molecular Architecture[1]

5-APN is a bifunctional aliphatic molecule featuring a terminal primary amine and a distal nitrile group separated by a four-carbon methylene spacer. This specific spacing (

Core Identifiers

| Property | Detail |

| IUPAC Name | 5-Aminopentanenitrile |

| CAS Number | 6066-83-7 |

| Synonyms | 5-Aminovaleronitrile, 5-Cyanobutylamine |

| Molecular Formula | |

| Molecular Weight | 98.15 g/mol |

| SMILES | NCCCCC#N |

Physical & Chemical Properties[3]

-

State: Colorless to pale yellow liquid at standard temperature and pressure (STP).

-

Boiling Point: High-boiling liquid (predicted >200°C at 760 mmHg due to H-bonding). Often handled as the hydrochloride salt (MP: 188–202°C) to prevent oligomerization.

-

Basicity: The primary amine (

) is protonated at physiological pH, while the nitrile remains neutral and stable against oxidative conditions. -

Solubility: Miscible with water, ethanol, and polar organic solvents; limited solubility in non-polar hydrocarbons.

Synthesis & Production Pathways

The production of 5-APN has evolved from strictly petrochemical routes to sustainable bio-electrochemical methods. The choice of pathway dictates impurity profiles and scalability.

Industrial Route: Partial Hydrogenation of Glutaronitrile

The dominant industrial method involves the selective partial hydrogenation of Glutaronitrile (Pentanedinitrile). Unlike adiponitrile (C6), which yields hexamethylenediamine, glutaronitrile must be hydrogenated at only one cyano terminus to yield 5-APN.

-

Catalysts: Raney Nickel (doped with Cr/Fe) or Raney Cobalt.

-

Conditions: High pressure

(5–8 MPa), 60–80°C. -

Selectivity Control: Anhydrous ammonia is added to suppress the formation of secondary amines (dimerization) and cyclic imines (piperidin-2-imine).

-

Challenge: Over-reduction leads to 1,5-diaminopentane (cadaverine), while under-reduction leaves unreacted glutaronitrile.

Bio-Based Route: Electrochemical Decarboxylation of Lysine

A rapidly emerging "green" route utilizes L-Lysine (a bio-fermentation product) via oxidative decarboxylation. This method avoids toxic cyanide chemistry and utilizes renewable feedstocks.

-

Mechanism: Anodic oxidation using a halide mediator (

). -

Process:

-

Bromide (

) is oxidized to active bromine ( -

Active bromine reacts with the

-amino group of lysine. -

Decarboxylation and elimination yield 5-APN.

-

-

Yield: High selectivity (>80%) with minimal waste.

Visualization of Synthesis Pathways

The following diagram contrasts the petrochemical and bio-based routes.

Figure 1: Comparative synthesis routes showing the petrochemical reduction of glutaronitrile versus the bio-electrochemical oxidation of lysine.

Reactivity Profile & Mechanism

5-APN is defined by the competing reactivity of its nucleophilic amine and electrophilic nitrile. This duality allows for diverse downstream transformations.[1]

Hydrolysis & Cyclization (Nylon 5 Pathway)

In the presence of water and heat (often catalyzed by acid or phosphate), the nitrile group hydrolyzes to a carboxylic acid, forming 5-Aminovaleric Acid (5-AVA) .

-

Cyclization: 5-AVA spontaneously cyclizes to

-Valerolactam (2-piperidone) due to favorable entropy (6-membered ring formation). -

Polymerization: Ring-Opening Polymerization (ROP) of

-valerolactam yields Nylon 5 (Polypentanamide).

Reduction

Complete hydrogenation of the nitrile group yields Cadaverine (1,5-pentanediamine), a monomer for Nylon 5,6 and Nylon 5,10.

Reactivity Workflow

Figure 2: Downstream transformation pathways of 5-APN into polymers and diamines.

Applications in Drug Development & Materials[5]

Medicinal Chemistry: Linkers & Warheads

In drug discovery, 5-APN is utilized not just as a scaffold but as a precise C5 spacer .

-

PROTAC Linkers: The 5-carbon alkyl chain provides optimal flexibility and length for connecting an E3 ligase ligand to a target protein ligand. The amine handles attachment to the ligand, while the nitrile can be reduced to a primary amine for further conjugation or hydrolyzed to an acid.

-

Bioisostere: The nitrile group serves as a bioisostere for carbonyls and hydroxyls, improving metabolic stability (blocking P450 oxidation sites) and permeability.

Materials Science: Nylon 5

Nylon 5 (Polypentanamide) produced from 5-APN derivatives exhibits superior properties compared to Nylon 6 in specific applications:

-

Higher hydrophilicity and moisture absorption (similar to silk).

-

Biodegradability: Unlike Nylon 6, Nylon 5 has shown potential for enzymatic degradation, making it a target for sustainable textile innovation.

Safety, Handling, & Stability

Signal Word: DANGER

| Hazard Class | H-Code | Description |

| Flammability | H227 | Combustible liquid.[2] |

| Acute Toxicity | H301 | Toxic if swallowed (metabolizes to release cyanide ions). |

| Corrosion | H314 | Causes severe skin burns and eye damage (due to alkalinity). |

Protocol Standards:

-

Storage: Store under inert gas (

or -

Quenching: Spills should be treated with oxidizing agents (e.g., bleach) to neutralize potential cyanide release before disposal, although the nitrile bond itself is relatively stable.

-

PPE: Nitrile gloves are insufficient for prolonged direct contact due to permeation; use butyl rubber or laminate gloves for bulk handling.

References

-

PubChem. (2025).[2] 5-Aminopentanenitrile Compound Summary. National Library of Medicine. Link

-

De Vos, D. E., et al. (2021). Electrochemical Routes for the Valorization of Biomass-Derived Feedstocks. ResearchGate. Link

-

Frontiers in Bioengineering. (2021). Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5. Link

-

MDPI. (2023).[3] Selective Hydrogenation of Adiponitrile (and homologs) over Ni Catalysts. Link

-

Ambeed. (2025). PROTAC Linker Catalog: 5-Aminopentanenitrile hydrochloride. Link

Sources

Synthesis of 5-Aminopentanenitrile from Adiponitrile: A Chemoenzymatic Approach

Target Audience: Researchers, scientists, and drug development professionals. Document Type: In-Depth Technical Guide

Executive Summary & Mechanistic Rationale

As an application scientist bridging the gap between biocatalysis and synthetic organic chemistry, I frequently encounter a common misconception regarding the synthesis of aliphatic aminonitriles. Direct partial hydrogenation of adiponitrile (a C6 dinitrile) over Raney Nickel or Ruthenium catalysts yields 6-aminocapronitrile (a C6 aminonitrile). However, synthesizing 5-aminopentanenitrile (a C5 aminonitrile, also known as 5-aminovaleronitrile) directly from adiponitrile presents a unique structural challenge: it requires a precise, decarbonylative chain-shortening step.

To achieve this C6

-

Regioselective Enzymatic Hydration: Adiponitrile is monohydrated to 5-cyanovaleramide (5-CVAM) using a highly specific Nitrile Hydratase (NHase).

-

Chemical Degradation: 5-CVAM undergoes a Hofmann rearrangement, expelling the amide carbonyl as carbon dioxide and yielding the target 5-aminopentanenitrile.

This exact chemoenzymatic strategy was pioneered and validated at an industrial scale during the commercial synthesis of the herbicide azafenidin by DuPont, proving its viability and economic efficiency [2].

Pathway Design and Causality

The success of this synthesis relies entirely on the regioselectivity of the first step. Chemical hydration of adiponitrile typically results in over-hydration, yielding adipamide (a diamide). By utilizing a metalloenzyme (Nitrile Hydratase), we can arrest the hydration at the mono-amide stage. Recent advancements have identified novel NHases from strains like Rhodococcus erythropolis CCM2595, which exhibit >95% regioselectivity for the monohydration of adiponitrile [1].

Once 5-CVAM is isolated, the Hofmann rearrangement serves as the chain-shortening mechanism. The primary amide is treated with hypobromite (generated in situ from bromine and sodium hydroxide), triggering an alkyl migration that releases CO2 and forms the primary amine.

Chemoenzymatic pathway for the conversion of adiponitrile to 5-aminopentanenitrile.

Comparative Analysis: Chemical vs. Chemoenzymatic Routes

To understand why this cascade is necessary, we must compare it against standard industrial hydrogenation.

| Parameter | Direct Hydrogenation (Chemical) | Chemoenzymatic Cascade (Hydratase + Hofmann) |

| Catalyst | Raney Ni / Ru / Rh | R. erythropolis NHase + Br2/NaOH |

| Primary Product | 6-Aminocapronitrile (C6) | 5-Aminopentanenitrile (C5) |

| Chain Length Alteration | None (C6 | Decarbonylation (C6 |

| Regioselectivity | Low (produces HMDA byproduct) | High (>95% for monohydration) [1] |

| Reaction Conditions | High pressure H2, 60-100 °C | Ambient (Step 1), 0-70 °C (Step 2) |

Step 1: Regioselective Enzymatic Hydration

The goal of this step is to synthesize 5-cyanovaleramide (5-CVAM) without triggering secondary hydration to adipamide. We utilize resting cells of recombinant E. coli expressing R. erythropolis NHase, or native Rhodococcus ruber CGMCC3090, both of which demonstrate exceptional cyano-tolerance [1, 3].

Quantitative Parameters for Biocatalysis

| Parameter | Optimal Condition | Causality / Effect |

| Enzyme Source | R. erythropolis CCM2595 | High substrate tolerance (up to 200 mM) and regioselectivity. |

| Temperature | 25 - 30 °C | Maintains enzyme tertiary structure; prevents thermal denaturation. |

| pH | 7.0 - 7.5 (Phosphate buffer) | Optimal protonation state for the active site Fe/Co metallo-complex. |

| Reaction Time | 10 - 30 minutes | Rapid conversion prevents secondary hydration to adipamide. |

Protocol 1: Biocatalytic Synthesis of 5-CVAM

This protocol is a self-validating system: the rapid consumption of the substrate within 30 minutes acts as a built-in quality control for enzyme activity.

-

Buffer Preparation: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.

-

Biocatalyst Suspension: Suspend resting cells of recombinant E. coli expressing R. erythropolis NHase to achieve a final enzyme activity of ~600 U/g Dry Cell Weight (DCW).

-

Substrate Addition: Add adiponitrile to the suspension to reach a final concentration of 20 mM (for analytical scale) up to 200 mM (for preparative scale).

-

Incubation: Incubate the reaction mixture at 25 °C with gentle orbital shaking (150 rpm) for 10 to 30 minutes. Monitor via HPLC.

-

Termination: Terminate the reaction by removing the biocatalyst via centrifugation (10,000 × g, 10 min at 4 °C).

-

Extraction: Extract the aqueous supernatant with ethyl acetate (3 × equal volume). Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure to yield solid 5-CVAM.

Step 2: Chemical Degradation via Hofmann Rearrangement

With 5-CVAM isolated, we deploy the Hofmann rearrangement. This reaction is driven by the formation of an N-bromoamide intermediate, which upon heating, undergoes an alkyl migration to the nitrogen atom. The resulting isocyanate is rapidly hydrolyzed in the basic medium to yield 5-aminopentanenitrile and sodium carbonate.

Quantitative Parameters for Rearrangement

| Parameter | Optimal Condition | Causality / Effect |

| Reagents | Br2 (1.1 eq), NaOH (4.0 eq) | Generates active hypobromite (OBr⁻) for N-bromination. |

| Initial Temp | 0 - 5 °C | Stabilizes the N-bromoamide intermediate; prevents urea formation. |

| Rearrangement Temp | 70 - 80 °C | Drives the migration of the alkyl group to form the isocyanate. |

| Hydrolysis | Aqueous Base | Rapidly hydrolyzes the isocyanate to the primary amine and CO2. |

Protocol 2: Hofmann Rearrangement to 5-Aminopentanenitrile

Self-Validation Check: The evolution of gas (CO2) during the heating phase serves as a visual confirmation that isocyanate hydrolysis and successful rearrangement are occurring.

-

Initial Solution: Dissolve 5-CVAM (1.0 eq) in a cold aqueous NaOH solution (2.0 eq). Transfer the reactor to an ice bath and cool to 0–5 °C.

-

Halogenation: Slowly add liquid bromine (1.1 eq) dropwise under vigorous mechanical stirring. Critical: Maintain the internal temperature below 5 °C to ensure the stable formation of the N-bromoamide intermediate and prevent premature side reactions.

-

Basification: Once bromination is complete, add an additional portion of aqueous NaOH (2.0 eq) to the mixture.

-

Thermal Rearrangement: Remove the ice bath and gradually heat the reaction mixture to 70–80 °C for 1 hour. Observe the reaction; the alkyl group will migrate to the nitrogen, expelling the bromide ion to form an isocyanate, which immediately hydrolyzes.

-

Isolation: Cool the mixture to room temperature. Extract the aqueous layer with dichloromethane (DCM) (3 × equal volume).

-

Purification: Wash the combined organic layers with brine, dry over MgSO4, and evaporate the solvent under reduced pressure to yield the final product: 5-aminopentanenitrile.

Process Integration Workflow

To visualize the transition from biological to chemical phases, the following workflow dictates the operational sequence from raw adiponitrile to the final C5 aminonitrile.

Step-by-step workflow integrating enzymatic hydration and chemical degradation.

References

-

Wang, L., Liu, S., Du, W., & Liang, C. (2020). High Regioselectivity Production of 5-Cyanovaleramide from Adiponitrile by a Novel Nitrile Hydratase Derived from Rhodococcus erythropolis CCM2595. ACS Omega, 5(28), 17351–17358.[Link]

-

Shapiro, R., DiCosimo, R., Hennessey, S. M., Stieglitz, B., Campopiano, O., & Chiang, G. C. (2001). Discovery and Development of a Commercial Synthesis of Azafenidin. Organic Process Research & Development, 5(6), 593–598.[Link]

-

Zhang, Z. J., Zheng, R. C., Zheng, Y. G., & Shen, Y. C. (2012). Highly efficient synthesis of 5-cyanovaleramide by Rhodococcus ruber CGMCC3090 resting cells. Journal of Chemical Technology & Biotechnology, 87(10), 1396–1400.[Link]

Comprehensive Spectroscopic Profile: 5-Aminopentanenitrile

This technical guide details the spectroscopic characterization of 5-Aminopentanenitrile (also known as 5-aminovaleronitrile), a critical intermediate in the synthesis of Nylon-5 and various pharmaceutical compounds.

The data presented synthesizes experimental standards with predictive substituent chemical shift theory (SCS) to provide a robust reference for identification and quality control.

Compound: 5-Aminopentanenitrile

CAS (Free Base): 6066-83-7

CAS (HCl Salt): 1638108-03-8

Molecular Formula:

Executive Summary & Structural Logic

5-Aminopentanenitrile consists of a five-carbon aliphatic chain terminated by a primary amine (

Storage Warning: The free base is prone to polymerization or cyclization; spectroscopic analysis is frequently performed on the stable Hydrochloride (HCl) salt . This guide distinguishes between the two forms where necessary.

Mass Spectrometry (MS) Analysis

Method: Electron Ionization (EI), 70 eV.[4]

The mass spectrum of 5-aminopentanenitrile is dominated by amine-directed fragmentation. Unlike simple alkanes, the nitrogen atom localizes the charge, driving specific bond cleavages.

Fragmentation Logic

-

Molecular Ion (

): Observed at m/z 98 . Usually weak intensity due to rapid fragmentation. -

Base Peak (

): The primary amine directs -

Nitrile-Associated Fragments:

-

m/z 41: Formation of the

ion or allyl cation ( -

Loss of HCN: A minor pathway leading to [M-27] fragments.

-

Fragmentation Pathway Diagram

Caption: Primary fragmentation pathways for 5-Aminopentanenitrile under Electron Ionization (EI).

Quantitative MS Data Table

| m/z | Intensity | Fragment Assignment | Mechanism |

| 98 | < 5% | Molecular Ion | |

| 81 | 10-20% | Loss of Ammonia | |

| 55 | 20-40% | Loss of | |

| 41 | 40-60% | Nitrile alpha-cleavage / Hydrocarbon rearrangement | |

| 30 | 100% |

Infrared (IR) Spectroscopy

The IR spectrum serves as the primary identification tool for functional group verification.[5] The spectrum changes significantly depending on whether the free amine or the ammonium salt is analyzed.

Key Functional Group Bands

-

Nitrile (

): A sharp, diagnostic band at 2245 ± 5 cm⁻¹ . This band is distinct and rarely obscured by other peaks. -

Amine (

):-

Free Base: Two weak/medium bands at 3300–3400 cm⁻¹ (symmetric and asymmetric stretches).

-

HCl Salt: A broad, strong absorption spanning 2800–3200 cm⁻¹ (N-H stretch of

), often overlapping with C-H stretches.

-

IR Peak Table (Free Base)

| Frequency (cm⁻¹) | Vibration Mode | Functional Group | Notes |

| 3370, 3290 | Stretch (sym/asym) | Primary Amine ( | Diagnostic doublet for |

| 2940, 2860 | Stretch | Alkyl | Methylene backbone |

| 2245 | Stretch | Nitrile ( | Key Identifier ; Sharp |

| 1600 | Bend (Scissoring) | Amine ( | Medium intensity |

| 1460 | Bend (Scissoring) | Methylene ( | Standard alkane deformation |

| 730 | Rocking | Indicates long chain ( |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is critical for confirming the carbon backbone integrity and purity. The values below represent the Hydrochloride Salt in Deuterium Oxide (

Experimental Protocol: NMR Sample Preparation

-

Solvent: Dissolve 10-15 mg of 5-Aminopentanenitrile HCl in 0.6 mL of

. -

Reference: Use residual solvent peak (

at 4.79 ppm) or external TSP (0.00 ppm). -

Note: In

, amine protons (

¹H NMR Data (400 MHz, D₂O)

The molecule has a symmetry of substituent effects. The nitrile is electron-withdrawing (deshielding

| Chemical Shift ( | Multiplicity | Integration | Assignment | Position |

| 3.02 | Triplet ( | 2H | C-5 | |

| 2.51 | Triplet ( | 2H | C-2 | |

| 1.78 | Quintet/Multiplet | 2H | C-4 | |

| 1.68 | Quintet/Multiplet | 2H | C-3 |

Interpretation: The triplet at 3.02 ppm is most downfield due to the positive charge on the adjacent nitrogen. The triplet at 2.51 ppm is characteristic of protons alpha to a nitrile group.

¹³C NMR Data (100 MHz, D₂O)

| Chemical Shift ( | Carbon Type | Assignment |

| 120.5 | Quaternary | Nitrile ( |

| 39.2 | ||

| 26.5 | ||

| 21.8 | ||

| 16.1 |

Quality Control & Impurity Profiling

When analyzing synthesized or purchased batches, look for these common impurities:

-

5-Aminovaleric Acid: Result of nitrile hydrolysis.

-

Detection: Loss of IR peak at 2245 cm⁻¹; appearance of

stretch at ~1700 cm⁻¹.

-

-

Adiponitrile: Precursor impurity.

-

Detection: Absence of amine signals in NMR; simple symmetric NMR pattern.

-

-

Polymerization (Polyamidine):

-

Detection: Broadening of all NMR signals; appearance of insoluble solids.

-

Workflow: Purity Verification

Caption: Step-by-step logic flow for validating the identity and purity of 5-Aminopentanenitrile.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13512620, 5-Aminopentanenitrile. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. (Data extrapolated for aliphatic nitrile/amine shifts). Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. 5-Aminopentanenitrile | C5H10N2 | CID 13512620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uni-saarland.de [uni-saarland.de]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

5-Aminopentanenitrile: Physicochemical Profiling, Synthetic Workflows, and Advanced Applications in Drug Development and Polymer Science

Executive Summary

5-Aminopentanenitrile (also known as 5-aminovaleronitrile) is a highly versatile, bifunctional aliphatic compound characterized by the presence of both a primary amine and a terminal nitrile group. This dual reactivity profile makes it an indispensable building block across multiple high-tech chemical disciplines. As the industry shifts toward sustainable synthesis, 5-aminopentanenitrile has emerged as a critical intermediate in the electrochemical valorization of biomass, serving as a bridge between abundant amino acids and high-value polyamides[1]. Furthermore, its unique structural properties are heavily leveraged in the pharmaceutical sector for the development of Selective Androgen Receptor Modulators (SARMs)[2] and in advanced polymer chemistry for the fabrication of stimuli-responsive nanogels[3].

This whitepaper provides an authoritative, in-depth technical analysis of 5-aminopentanenitrile, detailing its physicochemical properties, validated synthetic protocols, and advanced applications.

Physicochemical and Structural Profiling

Understanding the physical and structural properties of 5-aminopentanenitrile is essential for predicting its behavior in complex synthetic matrices. The compound is commercially available in two primary forms: the reactive free base and the highly stable hydrochloride salt. The quantitative data for both forms are summarized below for comparative analysis.

| Property | 5-Aminopentanenitrile (Free Base) | 5-Aminopentanenitrile Hydrochloride |

| CAS Number | 4[4] | 5[5] |

| Molecular Weight | 98.15 g/mol [4] | 134.61 g/mol [5] |

| Molecular Formula | C5H10N2[4] | C5H11ClN2[5] |

| MDL Number | MFCD14684132[4] | MFCD23152701[5] |

| SMILES String | N#CCCCCN[5] | N#CCCCCN.[H]Cl[5] |

| Physical State | Liquid (typically) | Solid (Melting Point: 111 - 113 °C)[6] |

Electrochemical Valorization: Biomass to Advanced Diamines

The transition toward a circular carbon economy has accelerated the development of electrochemical routes for biomass valorization. 5-Aminopentanenitrile is a vital intermediate in this paradigm. Derived from the electrochemical decarboxylation and nitrilation of abundant amino acids (e.g., glutamic acid), it serves as a direct precursor to 1,5-pentanediamine—a highly sought-after monomer for polyamide synthesis[1].

The primary technical challenge in this workflow is preventing the overoxidation of 5-aminopentanenitrile into 5-aminopentanamide, a deleterious waste product[1].

Electrochemical valorization pathway of biomass to 1,5-pentanediamine via 5-aminopentanenitrile.

Protocol 1: Controlled Cathodic Reduction of 5-Aminopentanenitrile

Objective: Synthesize 1,5-pentanediamine while completely suppressing the overoxidation pathway[1].

-

Step 1: Cell Configuration. A divided H-cell equipped with a Nafion proton-exchange membrane is utilized.

-

Causality: The membrane physically separates the anodic and cathodic chambers. This prevents the newly formed 1,5-pentanediamine from migrating to the anode and undergoing oxidative degradation.

-

-

Step 2: Electrolyte Selection. A buffered aqueous electrolyte (e.g., phosphate buffer, pH 7.4) is employed in the cathodic chamber.

-

Causality: Maintaining a strictly neutral pH provides the necessary proton source for the reduction of the nitrile group (+4e⁻, +4H⁺) while suppressing the hydroxide-mediated overoxidation that yields 5-aminopentanamide.

-

-

Step 3: Controlled Potential Electrolysis. A constant cathodic potential is applied via a potentiostat, rather than utilizing a constant current (galvanostatic) approach.

-

Causality: Nitrile reduction requires a specific activation energy. Galvanostatic conditions can cause potential drift as the substrate depletes, leading to solvent breakdown (hydrogen evolution) or incomplete reduction.

-

-

Step 4: System Validation. Reaction progress is monitored via ¹³C NMR spectroscopy.

-

Validation: The self-validating endpoint is the complete disappearance of the nitrile carbon resonance at ~119 ppm and the emergence of a new aliphatic methylene signal at ~42 ppm, confirming quantitative conversion to the diamine.

-

Pharmaceutical and Macromolecular Applications

SARM Development via Spirohydantoin Synthesis

In drug development, 5-aminopentanenitrile is a critical building block in the synthesis of spirohydantoin compounds, which are extensively investigated as Selective Androgen Receptor Modulators (SARMs)[2]. The bifunctionality of the molecule allows the primary amine to participate in nucleophilic condensation to form the rigid spiro-core, while the terminal nitrile extends into the binding pocket of the androgen receptor, modulating its transcriptional activity without the off-target effects typical of anabolic steroids[2].

Protocol 2: Nucleophilic Incorporation in SARM Synthesis

Objective: Synthesize SARM precursors by coupling 5-aminopentanenitrile with a cyclopentanone derivative[2].

-

Step 1: Reagent Preparation. 5-Aminopentanenitrile hydrochloride is dissolved in an aprotic polar solvent (e.g., anhydrous DMF) alongside N,N-diisopropylethylamine (DIPEA).

-

Causality: DMF solubilizes both the organic precursor and the polar amine. DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the generated HCl (liberating the free base) without competing for the electrophilic center.

-

-

Step 2: Nucleophilic Condensation. The amine solution is added dropwise to the cyclopentanone derivative at 0 °C, then allowed to warm to room temperature.

-

Causality: Dropwise addition at low temperature kinetically controls the highly exothermic nucleophilic attack, minimizing polymerization or off-target side reactions of the highly reactive primary amine.

-

-

Step 3: Product Isolation. The crude mixture is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

-

Causality: NH₄Cl gently neutralizes the reaction matrix without hydrolyzing the sensitive nitrile moiety, ensuring the target spirohydantoin precursor remains structurally intact.

-

-

Step 4: System Validation. High-Resolution Mass Spectrometry (HRMS) and Thin-Layer Chromatography (TLC) are employed.

-

Validation: The protocol is validated by a distinct mass shift corresponding to the exact addition of the 5-aminopentanenitrile mass (98.15 g/mol ) minus the leaving group, coupled with a singular new spot on TLC visualized via ninhydrin stain.

-

Advanced Nanogels and Polymer Chemistry

Beyond small-molecule pharmaceuticals, 5-aminopentanenitrile is gaining significant traction in advanced polymer chemistry. Recent studies demonstrate its utility as a functional end-group in thermoresponsive polymers, specifically poly(2-n-propyl-2-oxazoline) (PnPrOx)[3]. The nitrile moiety acts as a highly specific guest for percarboxylato pillar[5/6]arenes[3]. This precise host-guest complexation enables the sustainable, surfactant-free synthesis of negatively charged acrylamide nanogels, which exhibit stimuli-responsive properties ideal for targeted drug delivery and advanced biomedical applications[3].

References

-

Title: 5-aminopentanenitrile | 6066-83-7 Source: Sigma-Aldrich URL: 4

-

Title: 1638108-03-8 | 5-Aminopentanenitrile hydrochloride Source: BLD Pharm URL: 5

-

Title: Electrochemical Routes for the Valorization of Biomass-Derived Feedstocks: From Chemistry to Application Source: ACS Energy Letters / ResearchGate URL: 1

-

Title: WO2013128421A1 - Spirohydantoin compounds and their use as selective androgen receptor modulators Source: Google Patents URL: 2

-

Title: Sustainable and Surfactant-Free Synthesis of Negatively Charged Acrylamide Nanogels for Biomedical Applications Source: Macromolecules (ACS Publications) URL: 3

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2013128421A1 - Spirohydantoin compounds and their use as selective androgen receptor modulators - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5-aminopentanenitrile | 6066-83-7 [sigmaaldrich.com]

- 5. 1638108-03-8|5-Aminopentanenitrile hydrochloride|BLD Pharm [bldpharm.com]

- 6. ca.alfa-chemical.com [ca.alfa-chemical.com]

solubility and stability of 5-Aminopentanenitrile in various solvents

This guide details the solubility, stability, and handling of 5-Aminopentanenitrile (also known as 5-aminovaleronitrile), a critical C5-bifunctional intermediate used in the synthesis of polyamides (nylons), lysine analogs, and pharmaceutical heterocycles.

Executive Summary

5-Aminopentanenitrile (5-APN) presents a unique challenge in chemical handling due to its bifunctional nature: a nucleophilic primary amine at one terminus and an electrophilic nitrile at the other. This structure creates an inherent risk of intramolecular cyclization and polymerization , particularly in its free base form.

-

Critical Distinction: Researchers must distinguish between the Free Base (typically a viscous liquid or low-melting solid, highly reactive) and the Hydrochloride Salt (crystalline solid, stable).

-

Solubility Profile: Highly soluble in polar protic solvents (Water, Methanol) and polar aprotic solvents (DMSO, DMF). Poor solubility in non-polar hydrocarbons.

-

Stability Risk: The primary degradation pathways are hydrolysis (to 5-aminovaleric acid/lactam) and oxidative degradation .

Physicochemical Profile

| Property | Value / Description | Relevance |

| CAS Number | 6066-83-7 (Free Base)1638108-03-8 (HCl Salt) | Identifier for sourcing and safety data.[1] |

| Molecular Weight | 98.15 g/mol (Free Base) | Low MW facilitates high molar concentrations. |

| LogP (Octanol/Water) | ~0.64 (Experimental/Predicted) | Indicates hydrophilicity; prefers aqueous/polar phases. |

| pKa (Amine) | ~10.2 | Amine is fully protonated at physiological pH (7.4). |

| Physical State | Free Base: Viscous Liquid / Low-melt SolidSalt: White Crystalline Solid | Salt form is preferred for long-term storage. |

| Hygroscopicity | High (Both forms) | Requires storage in desiccated, inert environments. |

Solubility Landscape

The solubility of 5-APN is dictated by the competition between its polar functional groups (amine, nitrile) and its hydrophobic pentyl chain.

Solvent Compatibility Table

| Solvent Class | Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Operational Notes |

| Aqueous | Water | High (>100 mg/mL) | Very High (>200 mg/mL) | pH dependent. Basic pH promotes instability. |

| Alcohols | Methanol | High | High | Good for transfers; avoid prolonged storage (transesterification risk). |

| Ethanol | High | Moderate | Heating may be required for high concentrations of the salt. | |

| Polar Aprotic | DMSO | High | High | Ideal for biological assays and stock solutions. |

| DMF | High | Moderate-High | Alternative to DMSO for synthetic reactions. | |

| Acetonitrile | High | Low | Salt form often precipitates; useful for purification/crystallization. | |

| Non-Polar | Hexane | Low | Insoluble | Used as an anti-solvent to precipitate the salt. |

| Chlorinated | DCM | Moderate | Insoluble | Free base can be extracted into DCM from basic aqueous solutions. |

pH-Dependent Solubility Behavior

-

Acidic pH (< 9): The amine is protonated (

). The molecule behaves as a cationic surfactant. Solubility in water increases; solubility in organics decreases. -

Basic pH (> 10): The amine is deprotonated (

). The free base is liberated. It becomes extractable into organic solvents like Dichloromethane (DCM) or Ethyl Acetate, but stability is compromised due to nucleophilic amine activity.

Stability & Degradation Mechanisms[2][3]

The stability of 5-APN is compromised by three primary mechanisms: Hydrolysis, Cyclization, and Oxidation.

Degradation Pathways Diagram

Figure 1: Primary degradation pathways of 5-Aminopentanenitrile.[2] The formation of Valerolactam is the thermodynamic sink.

Detailed Mechanisms

-

Hydrolysis (Nitrile

Acid):-

In the presence of moisture, the nitrile group hydrolyzes first to an amide, then to a carboxylic acid.

-

Catalysis: Accelerated by strong acids or bases.

-

Result: Formation of 5-aminovaleric acid, which spontaneously cyclizes to Valerolactam (2-piperidone) upon heating or drying.

-

-

Polymerization (Intermolecular):

-

Oxidation:

-

Primary amines are susceptible to air oxidation, leading to N-oxides or imine formation, causing yellowing of the sample.

-

Experimental Protocols

Protocol: Preparation of Stable Stock Solutions (DMSO)

Use this protocol for biological assays to ensure maximum stability.

-

Weighing: Weigh the HCl salt form of 5-APN (more stable). Calculate mass based on the salt MW (134.61 g/mol ).

-

Solvent: Use anhydrous DMSO (Grade

99.9%, water content < 0.1%). -

Dissolution: Add DMSO to achieve a concentration of 10–100 mM. Vortex until clear.

-

Note: The dissolution is endothermic; slight warming (37°C) is permissible if dissolution is slow.

-

-

Storage: Aliquot into amber glass vials with PTFE-lined caps.

-

Temp: -20°C.

-

Shelf Life: 3 months (Salt form in DMSO); 1 week (Free base).

-

Protocol: Stability-Indicating HPLC Method

Use this method to verify compound purity before use.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Keeps amine protonated/retained).

-

Gradient: 5% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Nitrile absorbance) and 254 nm.

-

Expected Retention:

-

5-APN (Early eluting, polar).

-

Valerolactam (Later eluting, less polar).

-

Handling & Storage Recommendations

| Condition | Recommendation | Rationale |

| Temperature | -20°C (Long term) | Slows hydrolysis and oxidation kinetics. |

| Atmosphere | Argon or Nitrogen | Prevents oxidative degradation and moisture uptake. |

| Container | Amber Glass | Protects from light; glass is impermeable to O2 compared to plastic. |

| Form | HCl Salt | Protonation of the amine ( |

"Rescue" of Degraded Material

If a sample of 5-APN free base has turned yellow or viscous (indicating oxidation/polymerization):

-

Dissolve in dilute HCl (1M).

-

Wash with Dichloromethane (DCM) to remove non-basic impurities (polymers/lactams).

-

Lyophilize the aqueous layer to recover the clean 5-APN Hydrochloride salt .

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13512620, 5-Aminopentanenitrile. Retrieved from [Link]

-

Cheng, J., et al. (2018). Bio-based production of 5-aminovalerate from L-lysine. (Contextual reference on 5-APN hydrolysis pathways). Retrieved from [Link]

Sources

5-Aminopentanenitrile: A Versatile Bifunctional Building Block for Advanced Industrial Synthesis

Abstract: 5-Aminopentanenitrile, a linear aliphatic molecule featuring both a primary amine and a terminal nitrile, represents a highly versatile and reactive intermediate for a multitude of industrial applications. Its unique bifunctional nature allows it to serve as a strategic precursor in the synthesis of high-value materials and molecules, ranging from advanced polyamides to complex pharmaceutical scaffolds and potential agrochemicals. This technical guide provides an in-depth exploration of the core industrial applications of 5-aminopentanenitrile, offering detailed synthetic pathways, step-by-step experimental protocols, and the scientific rationale behind its utility for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of 5-Aminopentanenitrile

5-Aminopentanenitrile (also known as 5-aminovaleronitrile) is a C5 chemical intermediate whose industrial potential is derived directly from its structure: a five-carbon chain terminated by two distinct and reactive functional groups. The primary amine (-NH₂) offers a nucleophilic center for amidation, alkylation, and cyclization reactions, while the nitrile (-C≡N) group can be readily hydrolyzed to a carboxylic acid or reduced to a primary amine. This duality makes it a powerful synthon for creating linear polymers, heterocyclic systems, and a variety of specialized organic molecules.

The growing demand for sustainable and bio-based materials has renewed interest in C5 platform chemicals.[1] 5-Aminopentanenitrile, and its derivative 5-aminovaleric acid (5-AVA), are key players in this arena, offering pathways to bio-based polyamides that can displace traditional petroleum-derived plastics.[2][3] This guide will elucidate the primary industrial vectors for this valuable intermediate.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical properties is paramount for its effective application in an industrial setting. These properties dictate storage conditions, solvent selection, and reaction parameters.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀N₂ | [4] |

| Molecular Weight | 98.15 g/mol | [4] |

| CAS Number | 6066-83-7 | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 106 °C (223 °F; 379 K) | [5] |

| Density | 0.862 g/mL | [5] |

| Solubility | Miscible in water | [5] |

Synthesis of 5-Aminopentanenitrile

While numerous methods exist for the synthesis of aminonitriles, a common industrial approach involves the reaction of a halo-nitrile with ammonia or the reductive amination of a cyano-aldehyde. The Strecker synthesis, which combines an aldehyde, ammonia, and cyanide, is a classic method for producing α-aminonitriles and showcases the fundamental chemistry involved.[6] For a γ-aminonitrile like 5-aminopentanenitrile, a multi-step synthesis is typically required.

Caption: Conceptual pathway for 5-Aminopentanenitrile synthesis.

Core Industrial Application: Polymer Synthesis

The most significant and economically promising application for 5-aminopentanenitrile is its role as a precursor to Polyamide 5 (Nylon 5) . Nylons are a family of synthetic polymers renowned for their excellent mechanical strength, thermal stability, and wear resistance.[7][8] Nylon 5, derived from a five-carbon monomer, fits within this high-performance family.

The conversion of 5-aminopentanenitrile to Nylon 5 is a two-step process:

-

Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid, yielding 5-aminovaleric acid (5-AVA).

-

Polycondensation: The 5-AVA monomers are polymerized via self-condensation to form the polyamide chain.

This pathway is particularly attractive as 5-AVA can be produced via fermentation from renewable feedstocks like L-lysine, positioning Nylon 5 as a sustainable, bio-based plastic.[3][9]

Caption: Reductive cyclization of 5-Aminopentanenitrile to Piperidine.

Experimental Protocol: Synthesis of Piperidine

-

Causality: Catalytic hydrogenation is the preferred industrial method for nitrile reduction due to its high efficiency and clean reaction profile. Catalysts like Raney Nickel or Palladium on Carbon are highly effective. The subsequent thermal cyclization is driven by the thermodynamic stability of the six-membered piperidine ring.

-

Methodology:

-

Reaction Setup: Charge a high-pressure autoclave (hydrogenation reactor) with 5-aminopentanenitrile, a solvent such as ethanol or methanol, and a catalytic amount of Raney Nickel (5-10% by weight, pre-washed and slurried in the solvent).

-

Hydrogenation: Seal the reactor, purge several times with nitrogen, and then pressurize with hydrogen gas (H₂) to 500-1500 psi.

-

Reaction: Heat the reactor to 80-120°C with vigorous stirring. The reaction is exothermic and may require cooling to maintain the target temperature. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete in 2-4 hours when hydrogen uptake ceases.

-

Catalyst Removal: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite under an inert atmosphere to remove the pyrophoric Raney Nickel catalyst.

-

Cyclization & Isolation: Transfer the filtrate (containing 1,5-diaminopentane) to a distillation apparatus. Piperidine can be formed and isolated directly by fractional distillation. Heating the diamine, often in the presence of an acid catalyst or over an alumina catalyst bed at high temperature, facilitates the cyclization and elimination of ammonia.

-

Purification: Collect the fraction boiling at approximately 106°C. The collected liquid is purified piperidine.

-

Prospective Application: Agrochemical Intermediate

The bifunctional nature of aminonitriles makes them valuable intermediates in the synthesis of agrochemicals. [10][11]While specific examples for 5-aminopentanenitrile are less documented, the principle is well-established for analogous molecules like 2-aminobutanenitrile, which is a key precursor for imidazolinone herbicides. [11]The amino group can be reacted to form an amide, which is then cyclized using the nitrile functionality to build the core heterocyclic structure of the active compound. This remains a promising area for future research and application development for 5-aminopentanenitrile.

Safety and Handling

As a reactive chemical intermediate, proper handling of 5-aminopentanenitrile is essential.

-

Hazards: The compound is classified as toxic if swallowed and causes severe skin burns and eye damage. It is also a combustible liquid.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents. Keep containers tightly sealed.

Conclusion

5-Aminopentanenitrile is more than a simple chemical; it is a strategic building block with significant industrial potential. Its primary value lies in its efficient conversion to 5-aminovaleric acid, the monomer for Nylon 5, a high-performance polyamide with applications in engineering, automotive, and potentially medical fields. Furthermore, its utility as a precursor for the synthesis of the piperidine heterocycle and as a scaffold for novel pharmaceuticals underscores its versatility. As industries continue to pivot towards more sustainable and bio-based feedstocks, the importance of platform chemicals like 5-aminopentanenitrile is set to grow, making it a key molecule for innovation in materials science and organic synthesis.

References

-

Lin, Z. (2026, January 9). Types of Nylon: Their Differences, Properties, and Applications. [Link]

-

Curbell Plastics. Nylon Plastic Properties | Strong, Stiff, Bearing & Wear Material. [Link]

-

Supply CSMFG. (2025, June 11). Nylon Material Guide: 5 Key Types, Properties, and Applications. [Link]

-

WayKen. (2021, October 19). Nylon Material Guide: Properties, Types, Pros and Cons, Application. [Link]

- Grundke, C., Vierengel, N., & Opatz, T. (2020). α-Aminonitriles: From Sustainable Preparation to Applications in Natural Product Synthesis. The Chemical Record, 20(9), 989–1016.

-

Symb ChemTech. (2025, July 20). A Comprehensive Guide to the Nylon Family. [Link]

- Google Patents. (1987). EP0220104A2 - 5-Amino-pentanenitrile derivatives, processes for their preparation and pharmaceutical compositions containing them.

-

PubMed. (2014, October 15). High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis. [Link]

-

ResearchGate. (2025, December 19). Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties | Request PDF. [Link]

-

Frontiers. (2021, September 16). Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli. [Link]

-

National Center for Biotechnology Information. (2021, September 16). Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli. [Link]

-

PubMed. (2020, July 24). α-Aminonitriles: From Sustainable Preparation to Applications in Natural Product Synthesis. [Link]

-

National Center for Biotechnology Information. (2021, February 9). A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli. [Link]

-

ResearchGate. (2025, August 10). High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis | Request PDF. [Link]

-

National Center for Biotechnology Information. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]

-

ResearchGate. (2022, March 21). (PDF) Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]

-

Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. [Link]

-

PubMed. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]

-

CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

- Google Patents.

-

Wikipedia. Strecker amino acid synthesis. [Link]

- Google Patents. CN101462974B - Process for synthesizing 5-aminovaleric acid hydrochloride.

-

ResearchGate. Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources | Request PDF. [Link]

-

Pharmaceutical Technology. (2024, April 15). Heidelberg Pharma gets grant for treating cancer with amino-substituted amanitin derivative conjugates. [Link]

-

EurekAlert!. (2012, December 20). Production of 5-aminovaleric and glutaric acid by metabolically engineered microorganism. [Link]

-

DrugPatentWatch. (2026, February 6). Pharmaceutical drugs covered by patent 11,345,677. Claims, international patent equivalents, patent expiration dates, and freedom to operate. [Link]

-

National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

Sources

- 1. Production of 5-aminovaleric and glutaric acid by metabolically engineered microorganism | EurekAlert! [eurekalert.org]

- 2. Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli [frontiersin.org]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Types of Nylon: Their Differences, Properties, and Applications [hlc-metalparts.com]

- 8. curbellplastics.com [curbellplastics.com]

- 9. High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Safety Guide for Handling 5-Aminopentanenitrile in Research and Development

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the significant hazards and essential safety precautions for handling 5-aminopentanenitrile. The information herein is synthesized from authoritative safety data to ensure the well-being of laboratory personnel and the integrity of research activities.

Introduction: Understanding the Risk Profile

5-Aminopentanenitrile (CAS No. 6066-83-7) is a bifunctional molecule containing both a primary amine and a nitrile group, making it a valuable building block in organic synthesis.[1] However, its chemical utility is matched by a significant hazard profile that demands rigorous safety protocols. This guide moves beyond mere procedural lists to explain the causality behind each safety recommendation, fostering a culture of informed caution. The primary directive for handling this compound is the stringent avoidance of direct contact, inhalation, and ingestion through a multi-layered safety approach.

Core Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-aminopentanenitrile is classified with multiple severe hazards.[2] Its risk profile is dominated by its acute toxicity, corrosivity, and combustibility.

Table 1: Hazard Profile of 5-Aminopentanenitrile | Identifier | Value | Source(s) | | :--- | :--- | :--- | | CAS Number | 6066-83-7 |[2][3] | | Molecular Formula | C₅H₁₀N₂ |[2][3] | | Molecular Weight | 98.15 g/mol |[2][3] | | GHS Pictograms |

|[2][3] | | Signal Word | Danger |[2][3] | | GHS Hazard Statements | H301: Toxic if swallowedH314: Causes severe skin burns and eye damageH227: Combustible liquid |[2][3][4] |Acute Oral Toxicity (H301)

The classification "Toxic if swallowed" indicates that small quantities of this substance can cause serious harm or be fatal if ingested.[2] The toxicity of nitriles is a significant concern, as they can be metabolized in the body to release cyanide ions, which interfere with cellular respiration.[5] This mechanism underscores the critical need to prevent ingestion through strict hygiene practices, such as prohibiting eating, drinking, or smoking in laboratory areas and thorough hand washing after handling.[6]

Skin Corrosion and Eye Damage (H314)

This compound is not merely an irritant; it is corrosive and can cause severe, irreversible burns to the skin and eyes upon contact.[2] The primary amine group contributes to its basicity and reactivity with biological tissues. This necessitates the use of robust personal protective equipment (PPE) to create an impermeable barrier between the chemical and the user.

Combustibility (H227)

As a combustible liquid, 5-aminopentanenitrile does not ignite readily at ambient temperatures but will do so if heated or exposed to an ignition source.[2] While not as volatile as flammable liquids, this property requires that it be stored away from heat, sparks, and open flames, and that heating operations be conducted with appropriate care, such as in a well-maintained heating mantle within a chemical fume hood.

Hierarchy of Controls: From Engineering Solutions to Personal Protection

The most effective safety strategies prioritize engineering and administrative controls to minimize reliance on personal protective equipment. PPE should be considered the last line of defense.[7]

Primary Engineering Control: The Chemical Fume Hood

All handling of 5-aminopentanenitrile must be performed inside a certified chemical fume hood. This is non-negotiable. The rationale is twofold:

-

Inhalation Hazard Mitigation: The fume hood provides constant ventilation to capture and exhaust vapors, preventing respiratory exposure.

-

Physical Barrier: The sash of the fume hood serves as a physical shield against splashes and potential exothermic events.[8]

Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and based on the specific hazards of 5-aminopentanenitrile.

Table 2: Required Personal Protective Equipment (PPE)

| Body Area | PPE Type | Standard / Specification | Rationale for Use |

|---|---|---|---|

| Hands | Chemically resistant gloves (e.g., Nitrile) | ASTM F739 or EN 374 | Prevents skin contact and severe chemical burns. Double-gloving is recommended for added protection.[9] |

| Eyes/Face | Chemical splash goggles AND a face shield | ANSI Z87.1 | Goggles provide a seal against splashes; a face shield protects the entire face from corrosive materials.[10] |

| Body | Flame-resistant laboratory coat | NFPA 2112 | Protects skin from splashes and provides a barrier. Must be fully buttoned.[10] |

| Feet | Closed-toe, liquid-resistant shoes | ASTM F2413 | Protects feet from spills.[10] |

| Respiratory | None required if used in a fume hood. | NIOSH-approved (if controls fail) | A fume hood is the primary control. Respirator use requires a formal program with fit-testing and training.[10] |

Standard Operating Procedures (SOPs) for Safe Handling and Storage

Adherence to validated protocols is essential for mitigating risk.

General Handling Protocol

-

Pre-Work Checklist:

-

Verify the chemical fume hood is operational and the airflow is within its specified range.

-

Don all required PPE as detailed in Table 2.

-

Locate the nearest emergency shower and eyewash station.[11]

-

-

Aliquotting and Transfer:

-

Use glass or compatible plastic labware.

-

Perform all transfers over a secondary containment tray to control potential spills.

-

Avoid creating aerosols.

-

-

During Reaction:

-

Keep the fume hood sash at the lowest practical height.

-

Continuously monitor the reaction for any signs of uncontrolled exotherms or pressure buildup.

-

-

Post-Handling:

-

Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

-

Remove gloves using a technique that avoids contaminating the skin and dispose of them in a designated hazardous waste container.

-

Wash hands thoroughly with soap and water.[6]

-

Storage and Incompatibility

Proper storage is critical to prevent hazardous reactions and degradation.

-

Storage Location: Store in a cool, dry, well-ventilated area designated for corrosive materials. Recommended storage temperatures vary by supplier, but refrigeration (2-8°C) is common.[3] The container must be kept tightly closed.

-

Segregation: It is crucial to store 5-aminopentanenitrile away from incompatible materials.

Caption: General emergency response workflow.

Spill Response

-

Minor Spill (inside a fume hood):

-

Ensure personal protective equipment is not compromised.

-

Absorb the spill with an inert, non-combustible material like sand or vermiculite.

-

Carefully collect the absorbent material and place it in a labeled, sealed container for hazardous waste disposal. 4. Decontaminate the area with an appropriate cleaning agent.

-

-

Major Spill (outside a fume hood or large volume):

Exposure and First Aid

Speed is essential when responding to a chemical exposure. Always provide the Safety Data Sheet (SDS) to medical personnel. [14]

Table 3: First Aid Measures for 5-Aminopentanenitrile Exposure

| Exposure Route | Immediate Action |

|---|---|

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention. [15] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Use an emergency safety shower if available. Seek immediate medical attention. [14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [14] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. Call a poison control center without delay. [6]|

Conclusion

5-Aminopentanenitrile is a potent chemical whose utility in research is accompanied by significant, manageable hazards. A comprehensive safety approach, rooted in understanding its specific risks of toxicity and corrosivity, is paramount. By prioritizing robust engineering controls like the chemical fume hood, mandating the correct use of PPE, and strictly adhering to established handling and emergency protocols, researchers can work with this compound safely and effectively.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13512620, 5-Aminopentanenitrile. PubChem. [Link]

-

Chapman University. EMERGENCY PROCEDURES. Chapman University. [Link]

-

Trent University. Emergency Procedures. Trent University. [Link]

-

Datasheet.com. Aminoacetonitrile Safety Data Sheet. (Note: Provides detailed toxicological information relevant to nitrile compounds). [Link]

-

Department of Education, Victoria. Chemical Management: 8. Emergency procedures. State of Victoria (Department of Education). [Link]

-

Cleanroomshop. What is Category III and Type 5 and 6 PPE? Cleanroomshop. [Link]

-

University of California, San Diego. Emergency Procedures - Summary. UC San Diego Linguistics. [Link]

-

Pharmacy Purchasing & Products Magazine. Personal Protective Equipment for Use in Handling Hazardous Drugs. pppmag.com. [Link]

-

Amerisafenational.com. 5 Essential Personal Protective Equipment (PPE) Items and Their Uses. Amerisafenational.com. [Link]

-

gsrs.ncats.nih.gov. 3-AMINOPENTANENITRILE. Global Substance Registration System. [Link]

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. 5-Aminopentanenitrile | C5H10N2 | CID 13512620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 5-aminopentanenitrile | 6066-83-7 [sigmaaldrich.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. pppmag.com [pppmag.com]

- 8. 5.3 Emergency Procedures [ehs.cornell.edu]

- 9. workwearsolutions.net [workwearsolutions.net]

- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 11. Chemical Management: 8. Emergency procedures | education.vic.gov.au [www2.education.vic.gov.au]

- 12. linguistics.ucsd.edu [linguistics.ucsd.edu]

- 13. chapman.edu [chapman.edu]

- 14. trentu.ca [trentu.ca]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

Technical Guide: Chemoselectivity & Reactivity of 5-Aminopentanenitrile (5-APN)

Executive Summary

5-Aminopentanenitrile (5-APN) is a pivotal

This guide analyzes the thermodynamic and kinetic factors governing these groups, specifically addressing the critical challenge of intramolecular cyclization during reduction—a phenomenon that dictates yield and purity in industrial scale-up.

Molecular Architecture & Bifunctional Dynamics

The reactivity of 5-APN is dominated by its carbon chain length (

Physical & Chemical Properties

| Property | Value | Implication for Processing |

| Formula | Bifunctional monomer | |

| Molecular Weight | 98.15 g/mol | High atom economy in polymer synthesis |

| Boiling Point | ~200°C (est) | Requires high-vac distillation; thermally unstable |

| pKa (Amine) | ~10.5 | Highly nucleophilic; requires protonation to mask |

| Entropic Factor | High | Favors 6-membered ring formation (Piperidine) |

The Chemoselectivity Paradox

In neutral conditions, the amine is nucleophilic, and the nitrile carbon is electrophilic.

-

Intermolecular Reaction: Linear polymerization (Polyamide formation).

-

Intramolecular Reaction: Back-biting attack of the amine on the nitrile (or its intermediates), leading to thermodynamic dead-ends like valerolactam or piperidine.

The Nitrile Group ( ) Transformations[1]

The nitrile group in 5-APN serves as a "masked" carboxylic acid or amine. Unlocking this group requires overcoming the high activation energy of the triple bond.

Hydrolysis: The Route to 5-Aminovaleric Acid (5-AVA)

Hydrolysis converts 5-APN to 5-aminovaleric acid (5-AVA), a precursor to

-

Chemical Hydrolysis (Pinner Reaction): Requires harsh conditions (HCl/MeOH or NaOH).

-

Drawback: The simultaneous presence of free amine and acid at high temperatures leads to uncontrolled oligomerization (nylon "gunk").

-

Solution: Acid hydrolysis yields the ammonium salt (

), preventing polymerization until neutralization.

-

-

Biocatalytic Hydrolysis (Green Route): Using Nitrilase enzymes (EC 3.5.5.1) allows for mild conditions (pH 7.0, 30°C).

Reduction: The Hydrogenation Challenge

Reducing the nitrile to a primary amine yields 1,5-Pentanediamine (Cadaverine) , a bio-based alternative to hexamethylenediamine for polyurethanes.

The Problem: During hydrogenation, the nitrile reduces to an intermediate aldimine (

Figure 1: Mechanistic divergence during hydrogenation. The red path represents the thermodynamic sink (piperidine formation) driven by entropy.

Experimental Protocols

Protocol A: Selective Hydrogenation (Suppression of Piperidine)

Objective: Synthesize 1,5-pentanediamine while minimizing piperidine < 0.5%. Principle: Le Chatelier’s principle. Adding excess ammonia shifts the equilibrium away from deamination/cyclization.

Reagents:

-

Substrate: 5-Aminopentanenitrile

-

Catalyst: Raney Cobalt (preferred over Nickel for higher selectivity)

-

Solvent: Liquid Ammonia (anhydrous)

Workflow:

-

Loading: Charge a high-pressure autoclave (Hastelloy or SS316) with Raney Co (5 wt% loading).

-

Solvation: Add 5-APN and liquid ammonia. Ratio

must be -

Pressurization: Introduce Hydrogen (

) to 40–80 bar. -

Reaction: Heat to 80°C–100°C. Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.

-

Workup: Cool, vent

(scrubber required), and filter catalyst. -

Purification: Fractional distillation under vacuum to separate diamine (bp ~179°C) from piperidine traces (bp ~106°C).

Protocol B: Biocatalytic Hydrolysis (Synthesis of 5-AVA)

Objective: Hydrolysis of nitrile to acid without oligomerization.

Reagents:

-

Enzyme: Recombinant Nitrilase (e.g., from Alcaligenes faecalis or commercial screening kit).

-

Buffer: Potassium Phosphate (100 mM, pH 7.2).

Workflow:

-

Preparation: Suspend whole cells or immobilized enzyme in buffer.

-

Addition: Feed 5-APN slowly (fed-batch) to maintain concentration < 50 mM (prevents substrate inhibition).

-

Incubation: 30°C, 24 hours, mild agitation.

-

Monitoring: HPLC (C18 column, UV 210 nm) or ammonia release assay.

-

Isolation: Remove biomass (centrifugation). Acidify supernatant to pH 3.0. Ion-exchange chromatography (cation exchange) to isolate 5-aminovaleric acid zwitterion.

Safety & Handling (Critical)

Aminonitriles are potent toxins and skin irritants.

-

Toxicity: 5-APN can metabolize to release cyanide ions in vivo (though slower than

-aminonitriles). -

PPE: Butyl rubber gloves (nitrile gloves offer poor protection against nitriles), full face shield, and respirator with organic vapor/cyanide cartridges.

-

Storage: Store under Nitrogen at <4°C. Aminonitriles darken (oxidize/polymerize) upon air exposure.

Comparative Data: Catalyst Performance

Data synthesized from industrial patent literature regarding 5-APN hydrogenation.

| Catalyst System | Pressure (H2) | Additive | Yield (Diamine) | Impurity (Piperidine) | Notes |

| Raney Ni | 50 bar | None | 65% | 25% | High cyclization rate. |

| Raney Ni | 50 bar | 88% | 5% | Ammonia suppresses ring closure. | |

| Raney Co | 80 bar | 96% | <0.5% | Cobalt is less active for deamination. | |

| Ru/C | 60 bar | NaOH | 70% | 15% | Base promotes side reactions. |

References

-

Safety Data & Handling: Fisher Scientific. (2012). Safety Data Sheet: Aminonitriles and Derivatives. Retrieved from

-

Biocatalytic Pathways: Park, S.J., et al. (2012). Production of 5-aminovaleric acid by metabolically engineered microorganism. Metabolic Engineering. Retrieved from

-

Hydrogenation & Cyclization: Google Patents. (2020). Method for purifying 1,5-pentanediamine (US10538481B2). Retrieved from

-

Piperidine Mechanism: Frontiers in Chemistry. (2023).[7][8] Mechanistic insights to drive catalytic hydrogenation of formamide intermediates. Retrieved from

-

Nitrile Reactivity Overview: Chemistry LibreTexts. (2023). Reactivity of Nitriles. Retrieved from

Sources

- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 2. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 7. Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Strategic Utilization of 5-Aminopentanenitrile (5-APN) in Pharmaceutical Synthesis

[1]

Executive Summary

5-Aminopentanenitrile (5-APN), also known as 5-aminovaleronitrile, is a bifunctional C5 building block possessing both a primary amine and a nitrile group.[1] While historically utilized as a nylon-5 precursor, its utility in pharmaceutical chemistry has expanded into the synthesis of

This guide addresses the critical instability of 5-APN (spontaneous cyclization) and provides validated protocols for its stabilization, controlled cyclization, and biocatalytic conversion to 5-aminovaleric acid (5-AVA).[1]

Chemical Identity & Critical Handling (Expertise & Experience)

The "Cyclization Trap":

The most common failure mode when working with 5-APN is the unintentional formation of 2-piperidone (

-

Storage: 5-APN is commercially supplied as a hydrochloride salt (5-APN[1]·HCl) to prevent this cyclization.[1]

-

Usage Rule: Never store the free base. Generate it in situ only immediately prior to reaction.

-

Safety: 5-APN is toxic (nitrile class).[1] Metabolic liberation of cyanide is a risk.[1] All protocols must be performed in a fume hood.

Graphviz Diagram: The Fate of 5-APN

The following diagram illustrates the divergent pathways of 5-APN based on reaction conditions.

Figure 1: Reaction pathways for 5-APN.[1] Note the spontaneous cyclization pathway (Red) which must be managed.

Application I: Controlled Cyclization to -Valerolactam Scaffolds

Context: The 2-piperidone ring is a core pharmacophore in various bioactive alkaloids and drugs, including certain HDAC inhibitors and calcium channel blockers (e.g., Verapamil analogues).[1] While cyclization is often a side reaction, this protocol optimizes it as a primary synthetic goal with high yield and purity.[1]

Protocol: Base-Catalyzed Cyclization

Objective: Convert 5-APN·HCl to

Materials:

-

5-Aminopentanenitrile Hydrochloride (CAS 1638108-03-8 or 6066-83-7)[1]

-

Sodium Hydroxide (NaOH), 2M aqueous solution[1]

-

Dichloromethane (DCM) for extraction[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 mmol of 5-APN·HCl in 20 mL of water.

-

Basification (The Trigger): Slowly add 2M NaOH until pH reaches 10–11. Note: The reaction is exothermic; maintain temperature < 25°C to prevent polymerization.

-

Thermal Cyclization: Heat the mixture to reflux (approx. 100°C) for 4 hours. The intramolecular nucleophilic attack is accelerated by heat.[1]

-

Workup:

-

Purification: Recrystallize from diethyl ether/hexane if necessary.

Expected Yield: >85%

QC Check:

Application II: Biocatalytic Synthesis of 5-Aminovaleric Acid (Green Pharma)

Context: 5-Aminovaleric acid (5-AVA) is a structural analogue of GABA and a precursor for biodegradable polyesters.[1] Chemical hydrolysis of 5-APN requires harsh acids/bases and generates high salt waste.[1] The biocatalytic route using Nitrilase operates at neutral pH with high atom economy.[1]

Protocol: Enzymatic Hydrolysis via Nitrilase (EC 3.5.5.1)[1]

Materials:

-

Recombinant Nitrilase (e.g., from Alcaligenes faecalis or commercial kits like Codexis/Sigma).[1]

-

Phosphate Buffer (50 mM, pH 7.5).[1]

Step-by-Step Methodology:

-

Enzyme Prep: Resuspend lyophilized nitrilase (10 U/mg) in phosphate buffer to a concentration of 1 mg/mL.

-

Substrate Loading: Add 5-APN·HCl to the buffer to a final concentration of 50 mM.

-

Critical Step: Readjust pH to 7.5 immediately after addition, as the salt will acidify the buffer.

-

-

Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 12–24 hours.

-

Reaction Monitoring: Monitor consumption of 5-APN by HPLC (C18 column, 0.1% TFA water/acetonitrile gradient).

-

Termination: Stop reaction by acidifying to pH 2.0 with HCl (precipitates enzyme).

-

Isolation: Filter off protein. Purify 5-AVA using cation exchange chromatography (Dowex 50W) or crystallization.[1]

Graphviz Diagram: Biocatalytic Workflow

Figure 2: Green chemistry workflow for converting 5-APN to 5-AVA.

Comparative Data: Chemical vs. Enzymatic Routes[1]

The following table contrasts the two primary utilization pathways for researchers selecting a route based on their target moiety.

| Feature | Chemical Cyclization (Lactam) | Biocatalytic Hydrolysis (Linear Acid) |

| Target Product | 5-Aminovaleric Acid (5-AVA) | |

| Reagent | NaOH / Heat | Nitrilase Enzyme |

| Conditions | pH 11, 100°C | pH 7.5, 30°C |

| Selectivity | High (Thermodynamically favored) | High (Enzyme specificity) |

| E-Factor (Waste) | Moderate (Salt generation) | Low (Green Chemistry) |

| Pharma Use | Scaffold for alkaloids, HDAC inhibitors | GABA analogue, PROTAC linker |

Novel Pharmaceutical Applications (Linkers & Antagonists)[1][4]

1. Calcium Channel Antagonists: Research indicates that derivatives of 5-APN, specifically where the amine is substituted with bulky aryl groups (e.g., verapamil-like structures), exhibit calcium channel blocking activity.[1] The nitrile group serves as a polar "anchor" or can be reduced to a primary amine for further functionalization [1].[1]

2. PROTAC Linkers: The 5-carbon chain of 5-APN provides an optimal spatial distance (approx. 6-8 Å) for Proteolysis Targeting Chimeras (PROTACs).[1] The amine terminus conjugates to the E3 ligase ligand, while the nitrile can be converted to an amidine or tetrazole to bind the target protein.

References

-